Lys-(Des-Arg9,Leu8)-Bradykinin is a synthetic analog of bradykinin, specifically designed as a selective antagonist for the bradykinin B1 receptor. This compound is significant in pharmacology due to its role in modulating pain and inflammatory responses. Bradykinin itself is a peptide that plays a crucial role in various physiological processes, including vasodilation and pain sensation.
The compound is synthesized using solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence and modifications. The synthesis often employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a widely used method in peptide synthesis due to its efficiency and effectiveness in producing high-purity peptides .
Lys-(Des-Arg9,Leu8)-Bradykinin falls under the category of peptide antagonists, specifically targeting the bradykinin B1 receptor. It is classified as a pharmacological agent with potential applications in treating conditions associated with excessive inflammation and pain, such as neuropathic pain and chronic inflammatory diseases .
The synthesis of Lys-(Des-Arg9,Leu8)-Bradykinin typically involves the following steps:
The synthesis can be monitored using techniques such as mass spectrometry and HPLC to confirm the molecular weight and purity of the final product. The use of specific solvents and reaction conditions is critical to achieving optimal yields and purity .
Lys-(Des-Arg9,Leu8)-Bradykinin has a specific amino acid sequence that contributes to its biological activity. The structure can be represented as follows:
This sequence highlights key residues that interact with the bradykinin B1 receptor.
The molecular formula for Lys-(Des-Arg9,Leu8)-Bradykinin is , with a molecular weight of approximately 1015.19 g/mol. The compound's structural features include multiple functional groups that facilitate its interaction with biological receptors .
Lys-(Des-Arg9,Leu8)-Bradykinin primarily acts as an antagonist at the bradykinin B1 receptor, inhibiting its activation by endogenous bradykinin. This mechanism can lead to reduced vasodilation and decreased pain signaling pathways.
In vitro studies have demonstrated that this compound can effectively block bradykinin-induced nitric oxide production in various cell types, indicating its potential role in modulating inflammatory responses . Binding assays reveal that it competes effectively with bradykinin for receptor binding sites.
The mechanism by which Lys-(Des-Arg9,Leu8)-Bradykinin exerts its effects involves:
Experimental data indicate that Lys-(Des-Arg9,Leu8)-Bradykinin has a Ki (binding affinity) value indicating high potency as a B1 receptor antagonist .
Lys-(Des-Arg9,Leu8)-Bradykinin appears as a white to off-white powder. It is soluble in water and other polar solvents but may have limited solubility in non-polar solvents.
The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations. Its stability profile makes it suitable for various experimental applications in biochemistry and pharmacology .
Relevant analyses include:
Lys-(Des-Arg9,Leu8)-Bradykinin has several scientific applications:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4